molecular formula C11H12O5 B2806481 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid CAS No. 869946-46-3

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid

Cat. No.: B2806481
CAS No.: 869946-46-3
M. Wt: 224.212
InChI Key: CSSQXZIEIAKRFC-UHFFFAOYSA-N
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Description

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is an organic compound that features a benzo[1,3]dioxole moiety linked to a butyric acid chain

Scientific Research Applications

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[d][1,3]dioxol-5-ylmethyl derivatives, have been shown to interact with γ-aminobutyric acid receptors (gabaar-β3 homopentamer) . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid typically involves the reaction of benzo[1,3]dioxole with butyric acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, where the benzo[1,3]dioxole moiety is introduced to the butyric acid chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[1,3]dioxol-5-yloxy)ethanamine
  • 1-(Benzo[1,3]dioxol-5-yl)methyl-2-(benzo[1,3]dioxol-6-yl)methyl diselane
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-8(11(12)13)16-7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSQXZIEIAKRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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